

In vivo validation of Ombuin's therapeutic efficacy

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An objective comparison of **Ombuin**'s therapeutic efficacy in various preclinical in vivo models, supported by experimental data and detailed protocols.

Introduction to Ombuin

Ombuin is a naturally occurring O-methylated flavonoid found in various medicinal plants such as Rhamnus erythroxylon, Zanthoxylum armatum, and Gynostemma pentaphyllum[1][2]. As a secondary metabolite, Ombuin has demonstrated a wide range of pharmacological activities, including anti-inflammatory, antioxidant, anti-diabetic, antimicrobial, and anticancer effects[1][3]. Its therapeutic potential is linked to its ability to modulate key cellular signaling pathways involved in inflammation and oxidative stress, such as the PI3K-AKT and NF-κB pathways[1]. This guide compares the in vivo efficacy of Ombuin in validated animal models of diabetic nephropathy and liver cirrhosis.

Therapeutic Efficacy in Diabetic Nephropathy (DN)

Ombuin has been shown to significantly ameliorate renal injury and fibrosis in a rat model of Diabetic Nephropathy (DN). Its efficacy is attributed to its anti-inflammatory and anti-fibrotic properties, primarily mediated through the inhibition of the Notch 1 pathway and the activation of the Peroxisome Proliferator-Activated Receptor γ (PPAR γ) pathway[1][4].

Comparative Efficacy of Ombuin in a DN Rat Model



The following table summarizes the key quantitative outcomes from an in vivo study evaluating **Ombuin** against a standard DN model.

Parameter	Control Group (Normal)	DN Model Group	Ombuin- Treated Group (50 mg/kg)	Losartan (Positive Control)
24h Urine Protein (mg)	15.1 ± 3.2	115.4 ± 15.7	48.6 ± 8.1	40.2 ± 7.5
Serum Creatinine (µmol/L)	45.3 ± 5.8	98.7 ± 10.2	60.1 ± 7.3	55.8 ± 6.9
Blood Urea Nitrogen (mmol/L)	7.2 ± 1.1	25.4 ± 3.9	12.3 ± 2.5	10.9 ± 2.1
TGF-β1 Expression (relative)	1.0	3.8 ± 0.5	1.5 ± 0.3	1.3 ± 0.2
PPARy Expression (relative)	1.0	0.3 ± 0.08	0.8 ± 0.15	0.9 ± 0.18
Data derived from studies on streptozotocin-induced DN in rats[1][4].				

Experimental Protocol: Diabetic Nephropathy Rat Model

- Animal Model: Male Sprague-Dawley rats.
- Induction of DN: Rats were fed a high-sucrose and high-fat diet for 8 weeks, followed by a single intraperitoneal injection of streptozotocin (STZ) at a dose of 35 mg/kg to induce



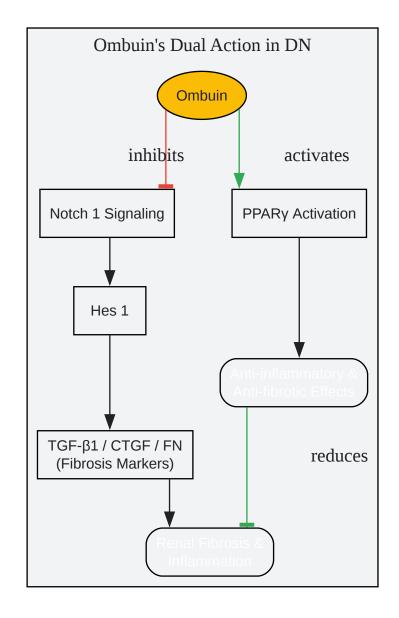
diabetes. Rats with random blood glucose levels >16.7 mmol/L were considered diabetic and used for the study[1][4].

- Treatment Groups:
 - Normal Control: Healthy rats receiving the vehicle.
 - DN Model: Diabetic rats receiving the vehicle.
 - Ombuin Group: Diabetic rats treated with Ombuin (e.g., 50 mg/kg) via oral gavage daily for a specified period (e.g., 8 weeks).
 - Positive Control: Diabetic rats treated with an established drug like Losartan.
- Outcome Measures: Key endpoints included 24-hour urine protein, serum creatinine, and blood urea nitrogen levels. Kidney tissues were collected for histological analysis (H&E and Masson staining) and protein expression analysis (Western blot) to measure levels of TGFβ1, fibronectin, Notch 1, and PPARy[1][4].

Signaling Pathway: Ombuin in Diabetic Nephropathy

Ombuin's mechanism in DN involves a dual action: it inhibits the pro-fibrotic Notch 1 pathway while simultaneously activating the anti-inflammatory PPARy pathway. This leads to a reduction in downstream fibrotic markers like TGF- β 1 and an overall improvement in renal function[1][4].





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Caption: Ombuin's mechanism in ameliorating diabetic nephropathy.

Therapeutic Efficacy in Liver Cirrhosis

In a rat model of thioacetamide (TAA)-induced liver cirrhosis, **Ombuin** demonstrated significant hepatoprotective effects. It was shown to mitigate liver injury by reducing oxidative stress, inflammation, and apoptosis[2][5].



Comparative Efficacy of Ombuin in a TAA-Induced Liver Cirrhosis Model

The table below summarizes the protective effects of **Ombuin** compared to the well-known hepatoprotective agent, Silymarin.

Parameter	Control Group	TAA Model Group	Ombuin- Treated (60 mg/kg)	Silymarin- Treated (50 mg/kg)
ALT (U/L)	35.2 ± 4.1	120.5 ± 11.8	55.7 ± 6.3	50.1 ± 5.9
AST (U/L)	88.4 ± 9.2	255.1 ± 21.4	110.3 ± 10.5	102.8 ± 9.7
MDA (nmol/mg protein)	1.2 ± 0.2	4.8 ± 0.6	2.1 ± 0.4	1.9 ± 0.3
TNF-α (pg/mL)	25.6 ± 3.4	95.3 ± 10.1	40.2 ± 5.5	35.8 ± 4.9
Collagen Deposition	Minimal	Severe	Significantly Reduced	Significantly Reduced

Data derived

from studies on

TAA-induced

liver cirrhosis in

rats[2][5]. ALT:

Alanine

Aminotransferas

e; AST: Aspartate

Aminotransferas

e; MDA:

Malondialdehyde

; TNF-α: Tumor

Necrosis Factor-

alpha.

Experimental Protocol: Liver Cirrhosis Rat Model



- · Animal Model: Sprague-Dawley rats.
- Induction of Liver Cirrhosis: Liver injury was induced by intraperitoneal (i.p.) injection of thioacetamide (TAA) at a dose of 200 mg/kg, three times a week, for two months[2][5].
- Treatment Groups:
 - Control Group: Received the vehicle (1% CMC) only.
 - TAA Model Group: Received TAA injections and the vehicle orally.
 - Ombuin Groups: Received TAA injections and daily oral administration of Ombuin (e.g., 30 and 60 mg/kg).
 - Positive Control: Received TAA injections and daily oral administration of Silymarin (50 mg/kg).
- Outcome Measures: Efficacy was assessed by measuring serum levels of liver enzymes (ALT, AST), markers of oxidative stress (MDA), and inflammatory cytokines (TNF-α, IL-6). Liver tissues were examined for histopathological changes, including collagen deposition and necrosis[2][5].

Anti-Neuroinflammatory Mechanism

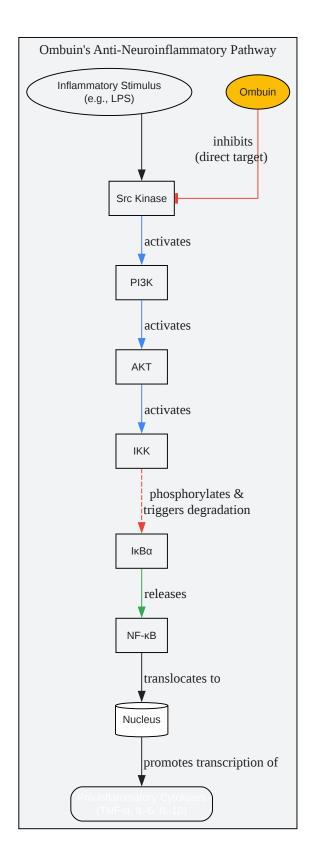
While most detailed in vivo protocols focus on other areas, **Ombuin**'s potent antineuroinflammatory effects have been thoroughly investigated in vitro, with a clear mechanism of action identified that is relevant to in vivo models of neurodegeneration[6][7]. **Ombuin** directly targets the tyrosine kinase Src, a key upstream regulator of inflammatory signaling.

By inhibiting the phosphorylation and activation of Src, **Ombuin** effectively suppresses the downstream PI3K-AKT/NF- κ B signaling pathway. This cascade is crucial for the production of pro-inflammatory mediators like TNF- α , IL-6, and IL-1 β in microglia, the brain's resident immune cells[6][7][8]. The inhibition of this pathway prevents the nuclear translocation of NF- κ B, a transcription factor that orchestrates the inflammatory response[6].

Signaling Pathway: Ombuin in Neuroinflammation



The following diagram illustrates the molecular pathway through which **Ombuin** exerts its antineuroinflammatory effects.





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Caption: **Ombuin** inhibits neuroinflammation by targeting Src.

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